An In-Depth Technical Guide to the Chemical Properties of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
An In-Depth Technical Guide to the Chemical Properties of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(6-methyl-1H-indol-3-yl)propanoic acid. As a derivative of the well-studied indole-3-propanoic acid, this molecule holds promise for applications in drug discovery and development, particularly in areas where modulation of indole-related pathways is of interest. This document synthesizes available data on related compounds to project the physicochemical properties, spectral characteristics, and reactivity of the title compound. Detailed experimental protocols for its synthesis are proposed based on established synthetic methodologies for indole derivatives. The guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related molecules.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products and synthetic drugs. Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a host of critical signaling molecules, including the neurotransmitter serotonin and the hormone melatonin.[1] The metabolic breakdown of tryptophan by gut microbiota also produces a variety of indolic compounds, such as indole-3-propionic acid (IPA), which have been shown to possess potent neuroprotective and antioxidant properties.[1]
The substitution pattern on the indole ring can significantly influence the molecule's biological activity, pharmacokinetic properties, and metabolic stability. The introduction of a methyl group at the 6-position of the indole nucleus, as in 3-(6-methyl-1H-indol-3-yl)propanoic acid, is anticipated to modulate its lipophilicity and electronic properties, potentially leading to altered receptor interactions and metabolic fate compared to its unsubstituted parent compound. This guide aims to provide a detailed exploration of the chemical landscape of this specific derivative.
Physicochemical Properties
| Property | Predicted Value for 3-(6-methyl-1H-indol-3-yl)propanoic acid | Experimental Value for Indole-3-propanoic acid | Rationale for Prediction |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂ | Addition of a CH₂ group. |
| Molecular Weight | 203.24 g/mol | 189.21 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 135-145 | 133-135 | The methyl group may slightly increase the melting point due to increased molecular weight and potential for more ordered crystal packing. |
| Boiling Point (°C) | > 420 (decomposes) | ~417 (decomposes) | Expected to be slightly higher than the parent compound due to increased molecular weight. |
| pKa | ~4.8 | 4.77[2] | The methyl group at the 6-position is electronically weakly donating and is not expected to significantly alter the acidity of the distant carboxylic acid group. |
| logP (Octanol-Water Partition Coefficient) | ~2.2 | 1.49[2] | The addition of a methyl group increases the lipophilicity of the molecule, leading to a higher logP value. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Very soluble in water[2]; soluble in ethanol, DMSO, and DMF. | The increased lipophilicity from the methyl group is expected to decrease water solubility. |
Synthesis of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid can be achieved through the alkylation of 6-methylindole at the C3 position. Two common and effective methods are the reaction with an acrylic acid derivative or a Michael addition with acrylonitrile followed by hydrolysis.
Synthetic Workflow Overview
Caption: Synthetic routes to 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Detailed Experimental Protocol (Proposed)
Method B: Michael Addition with Acrylonitrile followed by Hydrolysis
This two-step method is often preferred due to the high reactivity of acrylonitrile as a Michael acceptor and the typically clean conversion to the final carboxylic acid upon hydrolysis.
Step 1: Synthesis of 3-(6-Methyl-1H-indol-3-yl)propanenitrile
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylindole (1.0 eq) in a suitable solvent such as dioxane or acetonitrile.
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Addition of Reagents: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium tert-butoxide (0.1 eq).
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Michael Addition: To the stirred solution, add acrylonitrile (1.2 eq) dropwise at room temperature.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(6-methyl-1H-indol-3-yl)propanenitrile.
Step 2: Hydrolysis to 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
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Reaction Setup: In a round-bottom flask, dissolve the nitrile intermediate from Step 1 in a mixture of ethanol and water.
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Hydrolysis: Add an excess of a strong base (e.g., sodium hydroxide, 5.0 eq) and heat the mixture to reflux.
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Reaction Progression: Monitor the reaction by TLC until the nitrile has been completely converted.
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Workup: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The carboxylic acid product should precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(6-methyl-1H-indol-3-yl)propanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the structure of 3-(6-methyl-1H-indol-3-yl)propanoic acid and comparison with related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the propanoic acid chain, and the 6-methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Indole NH | 10.8 - 11.2 | br s | - | Broad singlet due to exchange and quadrupolar broadening. |
| H-2 (indole) | ~7.1 | s | - | Singlet, downfield due to proximity to the nitrogen atom. |
| H-4, H-5, H-7 (indole) | 6.8 - 7.5 | m | - | Complex multiplet in the aromatic region. |
| Propanoic α-CH₂ | ~2.6 | t | ~7.5 | Triplet, deshielded by the adjacent carboxylic acid group. |
| Propanoic β-CH₂ | ~3.0 | t | ~7.5 | Triplet, deshielded by the indole ring. |
| 6-Methyl | ~2.4 | s | - | Singlet in the aliphatic region. |
| Carboxylic Acid OH | 12.0 - 12.5 | br s | - | Very broad singlet, highly deshielded. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C-3a, C-7a (Indole) | 125 - 138 |
| C-2, C-3, C-4, C-5, C-6, C-7 (Indole) | 100 - 130 |
| Propanoic α-CH₂ | ~35 |
| Propanoic β-CH₂ | ~22 |
| 6-Methyl | ~21 |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.
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Molecular Ion (M⁺): m/z = 203
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Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Indole) | 3300 - 3500 | Sharp to medium |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
Reactivity and Chemical Behavior
The chemical reactivity of 3-(6-methyl-1H-indol-3-yl)propanoic acid is dictated by the functional groups present: the indole ring, the carboxylic acid, and the aliphatic side chain.
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Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position if it were unsubstituted. Since the C-3 position is occupied, electrophilic attack would likely occur on the benzene portion of the ring, directed by the activating effect of the indole nitrogen and the methyl group. The N-H proton is weakly acidic and can be deprotonated with a strong base.
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Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. It is also the site of deprotonation in basic solutions.
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Aliphatic Side Chain: The propanoic acid side chain is generally unreactive under mild conditions.
Potential Biological Activity and Applications
While specific biological data for 3-(6-methyl-1H-indol-3-yl)propanoic acid is limited, the known activities of its parent compound, indole-3-propionic acid (IPA), provide a strong rationale for its investigation in several therapeutic areas.
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Neuroprotection: IPA is a potent neuroprotective agent, acting as a powerful antioxidant that scavenges hydroxyl radicals.[1] It has shown promise in models of Alzheimer's disease and cerebral ischemia.[1] The 6-methyl derivative may exhibit enhanced neuroprotective effects due to its increased lipophilicity, potentially leading to better blood-brain barrier penetration.
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Anti-inflammatory Effects: IPA has been shown to modulate inflammatory responses.[3] The anti-inflammatory potential of the 6-methyl analog warrants investigation, particularly in the context of neuroinflammation and inflammatory bowel disease.
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Gut Microbiome Modulation: As a tryptophan metabolite, IPA plays a role in the complex signaling network between the gut microbiota and the host.[3] Studying the effects of 3-(6-methyl-1H-indol-3-yl)propanoic acid on gut barrier function and microbial composition could reveal novel therapeutic avenues.
The introduction of the 6-methyl group provides a handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
3-(6-methyl-1H-indol-3-yl)propanoic acid is a promising, yet underexplored, derivative of the biologically active indole-3-propionic acid. This technical guide has provided a detailed, albeit largely predictive, overview of its chemical properties, along with plausible and detailed synthetic protocols. The anticipated neuroprotective and anti-inflammatory properties, coupled with the potential for enhanced drug-like characteristics conferred by the 6-methyl group, make this compound a compelling target for further investigation in the fields of medicinal chemistry and drug development. The experimental validation of the predicted properties and biological activities outlined in this guide will be a crucial next step in unlocking the therapeutic potential of this intriguing molecule.
References
-
Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]
-
Wikipedia contributors. (2024). Tryptophan. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(6-Fluoro-1H-indol-3-yl)propanoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-1H-indole-3-carboxylic acid. PubChem. [Link]
-
Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. [Link]
-
PubMed. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]
-
MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
ResearchGate. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. PubChem. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. [Link]
-
National Institutes of Health. (n.d.). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. PubMed Central. [Link]
-
PubMed. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]
-
National Institutes of Health. (n.d.). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. PubMed Central. [Link]
-
American Chemical Society. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of indole-3-propionic acids. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid. PubChem. [Link]
-
ChemBK. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanoic acid. [Link]
-
ResearchGate. (2011). Methyl 3-(1H-indol-3-yl)propanoate. [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra. [Link]
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Indole-3-propionic acid(830-96-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
